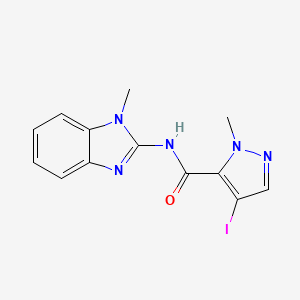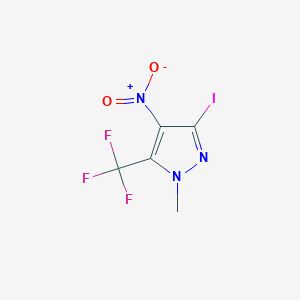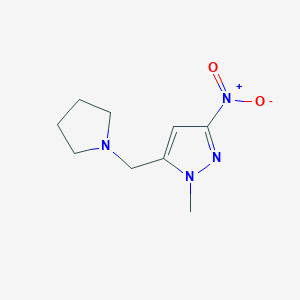![molecular formula C12H11N3O B10902172 2-{(E)-[2-(pyridin-4-yl)hydrazinylidene]methyl}phenol](/img/structure/B10902172.png)
2-{(E)-[2-(pyridin-4-yl)hydrazinylidene]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxybenzaldehyde 1-(4-pyridyl)hydrazone is a hydrazone derivative formed by the condensation of 2-hydroxybenzaldehyde and 4-pyridylhydrazine. Hydrazones are a class of organic compounds characterized by the presence of the functional group -NHN=CH-. They are known for their diverse biological activities and applications in various fields such as medicinal chemistry, analytical chemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxybenzaldehyde 1-(4-pyridyl)hydrazone typically involves the condensation reaction between 2-hydroxybenzaldehyde and 4-pyridylhydrazine. The reaction is usually carried out in an organic solvent such as methanol or ethanol under reflux conditions. The molar ratio of the reactants is typically 1:1 .
Industrial Production Methods
The reaction conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxybenzaldehyde 1-(4-pyridyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
2-Hydroxybenzaldehyde 1-(4-pyridyl)hydrazone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and as a component in analytical reagents.
Mechanism of Action
The mechanism of action of 2-hydroxybenzaldehyde 1-(4-pyridyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which may enhance its biological activity. Additionally, it can interact with cellular components, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxybenzaldehyde 1-(2-pyridyl)hydrazone
- 2-Hydroxybenzaldehyde 1-(3-pyridyl)hydrazone
- 4-Hydroxybenzaldehyde 1-(4-pyridyl)hydrazone
Uniqueness
2-Hydroxybenzaldehyde 1-(4-pyridyl)hydrazone is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C12H11N3O |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
2-[(E)-(pyridin-4-ylhydrazinylidene)methyl]phenol |
InChI |
InChI=1S/C12H11N3O/c16-12-4-2-1-3-10(12)9-14-15-11-5-7-13-8-6-11/h1-9,16H,(H,13,15)/b14-9+ |
InChI Key |
BOADIDAZRTZJJY-NTEUORMPSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=CC=NC=C2)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=CC=NC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{3-[4-(4-Fluorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoic acid](/img/structure/B10902099.png)
![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B10902101.png)

![Methyl 4-{5-[(2,4-difluorophenoxy)methyl]furan-2-yl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10902113.png)
![Dimethyl 5-[(3-nitrobenzoyl)amino]isophthalate](/img/structure/B10902118.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-1-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methylthiourea](/img/structure/B10902121.png)


![1-[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]-1-(4-chlorobenzyl)-3-ethylthiourea](/img/structure/B10902144.png)


![5-nitro-6-(phenylamino)-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B10902175.png)
![Ethyl 2-{[(2-chloropyridin-3-yl)carbonyl]amino}-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B10902180.png)
